N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide
Description
N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide is a thiophene-derived acetamide featuring a hydroxymethyl-substituted thiophene core linked to a second thiophene ring via a methylene bridge. While direct data on this compound are sparse, its structural motifs align with thioamide and acetamide derivatives reported in the literature, enabling comparative analysis .
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-17-8-12(15)14-7-9-4-5-11(19-9)13(16)10-3-2-6-18-10/h2-6,13,16H,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJDAXCECHJLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=CC=C(S1)C(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate aldehydes and amides under controlled conditions . Industrial production may involve catalytic processes to enhance yield and purity, utilizing phase-transfer catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using halogenated reagents under basic conditions. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The thiophene ring system can engage in π-π interactions with aromatic residues in proteins, influencing biological pathways. Additionally, the hydroxyl and methoxy groups can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with thiophene- and thiazolidinone-based acetamides. Key analogs include:
Key Observations :
- Electronic Effects: The hydroxymethyl-thiophene moiety in the target compound may enhance electron density compared to analogs with electron-withdrawing groups (e.g., 3-cyano in ). This could influence reactivity in coupling or cyclization reactions.
- Thermal Stability : Melting points of analogs range from 147–207°C , suggesting the target compound may exhibit comparable thermal behavior due to aromatic stacking and hydrogen-bonding networks.
Biological Activity
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique thiophene core structure, which is known for its stability and electronic properties. The molecular formula is , with a molecular weight of approximately 349.5 g/mol. The presence of hydroxyl and methoxy groups contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of Thiophene Rings : Utilizing thiophene derivatives as starting materials.
- Hydroxymethylation : Introducing hydroxymethyl groups at specific positions on the thiophene rings.
- Acetamide Formation : Reacting the resulting intermediate with methoxyacetic acid to form the final product.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-Acetyl derivative | MCF-7 | 3.1 |
| Hydroxy derivative | HCT 116 | 4.4 |
| Methoxy derivative | HEK 293 | 5.3 |
These findings suggest that modifications to the core structure can significantly influence biological activity, with some derivatives showing selectivity towards specific cancer types .
Antioxidant Activity
The compound has also been assessed for its antioxidant properties. In vitro assays using DPPH and FRAP methods indicated that certain derivatives possess considerable antioxidant capacity, which may contribute to their antiproliferative effects by reducing oxidative stress in cells .
Antibacterial Activity
Preliminary investigations have shown that this compound exhibits selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these strains were recorded as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 16 |
These results indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with key cellular targets such as enzymes or receptors involved in cell proliferation and oxidative stress response pathways .
Case Studies
A notable study involved the application of this compound in a therapeutic context, where it was tested alongside standard anticancer agents like doxorubicin. Results showed enhanced efficacy when used in combination, suggesting a synergistic effect that warrants further investigation .
Q & A
Q. What synthetic strategies are commonly employed for preparing thiophene-containing acetamide derivatives?
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloroacetyl intermediates (e.g., 2-chloro-N-substituted acetamide) can react with hydroxyl-containing thiophene derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Reaction progress is monitored via TLC using solvent systems like hexane:ethyl acetate (9:1) . Purification often involves crystallization or column chromatography.
Q. How is reaction completion monitored during the synthesis of such compounds?
Thin-layer chromatography (TLC) is widely used, with hexane:ethyl acetate (9:1) or similar solvent systems to track reactant consumption . For intermediates like azidoacetamides, refluxing with NaN₃ in toluene/water followed by TLC ensures complete substitution .
Q. Which spectroscopic techniques are critical for structural confirmation?
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH at ~3468 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., m/z 430.2 [M+1]) .
Advanced Research Questions
Q. How can computational methods assist in predicting electronic properties or reactivity?
Density functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict electronic behavior . Software like ORCA or Gaussian can optimize geometry and simulate NMR/IR spectra for comparison with experimental data.
Q. What strategies resolve contradictions in reported synthetic yields for analogous compounds?
Discrepancies may arise from reaction conditions (e.g., solvent polarity, temperature). For example, using DMF vs. toluene/water mixtures can alter reaction kinetics . Systematic optimization (e.g., varying equivalents of K₂CO₃ or NaN₃) and reproducibility trials are recommended.
Q. How can crystallography software improve structural analysis?
Tools like SHELX (for structure solution/refinement) and WinGX (for data visualization and metric analysis) enable precise determination of bond lengths, angles, and anisotropic displacement parameters . For non-crystalline compounds, molecular docking (e.g., AutoDock) may predict binding conformations.
Q. How to design experiments evaluating bioactivity or structure-activity relationships (SAR)?
- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using purified proteins .
- SAR studies : Synthesize analogs with modified thiophene or methoxy groups and compare IC₅₀ values .
- Toxicity screening : Use Wistar albino mice models to assess acute toxicity (e.g., LD₅₀) .
Methodological Notes
-
Data Contradiction Analysis : Compare NMR/IR spectra across studies to identify impurities or polymorphic forms. For example, conflicting melting points may indicate differing crystallinity .
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Table: Key Characterization Data for Analogous Compounds
Compound Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Source 3c () 83 105–107 NH₂: 3337 cm⁻¹; C=O: 1653 cm⁻¹ 5 () 87 269.0 C=O: 1653 cm⁻¹; δ 7.2–8.1 (Ar-H)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
